molecular formula C18H16Cl2N2OS B2947149 5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-42-9

5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2947149
CAS No.: 318248-42-9
M. Wt: 379.3
InChI Key: ZGEWDOHJPQFFGF-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is a pyrazole-based compound characterized by a 1-methyl-substituted pyrazole core with distinct functional groups at positions 3, 4, and 4. Its structure includes:

  • A 2,6-dichlorophenylsulfanyl moiety at position 5, contributing steric bulk and electron-withdrawing properties.
  • A methoxymethyl group at position 4, enhancing solubility in polar solvents compared to alkyl or halogen substituents.
  • A phenyl ring at position 3 and a methyl group at position 1, stabilizing the aromatic system and modulating steric interactions.

This compound is structurally analogous to agrochemicals and pharmaceuticals, where pyrazole derivatives are valued for their bioactivity . Its molecular formula is C₁₈H₁₆Cl₂N₂OS, with a molecular weight of 403.31 g/mol (calculated).

Biological Activity

The compound 5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS No. 318248-44-1) is a member of the pyrazole family, known for its diverse biological activities. This article aims to explore its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22Cl2N2O2SC_{25}H_{22}Cl_2N_2O_2S with a molecular weight of 485.42 g/mol. The structure features a pyrazole ring substituted with a dichlorophenyl group and a methoxymethyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆Cl₂N₂O₂S
Molecular Weight485.42 g/mol
CAS Number318248-44-1

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. In particular, compounds with similar structures have demonstrated good inhibition against the Tobacco Mosaic Virus (TMV). For example, derivatives such as N-(substituted-1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides have shown promising results in inhibiting viral replication, suggesting potential applications in antiviral therapies .

Insecticidal Activity

The insecticidal properties of pyrazole compounds are noteworthy. Studies have shown that certain pyrazole derivatives can effectively kill pests such as army worms (Mythimna separata) and mosquito larvae (Culex pipiens pallens). For instance, compounds similar to the target compound exhibited lethal activity rates of up to 70% against mosquito larvae at specific concentrations .

Antifungal Activity

While some pyrazole derivatives have demonstrated antifungal activity, the results vary significantly among different compounds. In particular, certain derivatives showed moderate inhibition against fungi such as Phoma asparagi Sacc., indicating that structural modifications can enhance antifungal properties .

The biological activity of pyrazole compounds often involves interference with critical biological pathways:

  • GABA Receptor Modulation : Some pyrazoles act as blockers of GABA-regulated chloride channels, which is crucial for their insecticidal effects .
  • Enzyme Inhibition : Certain compounds inhibit specific enzymes or pathways that are vital for viral replication or fungal growth.

Study 1: Antiviral Efficacy

A study published in 2015 synthesized various pyrazole derivatives and evaluated their antiviral activities against TMV. The findings indicated that selected compounds had higher efficacy than standard antiviral agents like ningnanmycin .

Study 2: Insecticidal Properties

Another investigation focused on the insecticidal properties of pyrazole derivatives against agricultural pests. The study highlighted that certain compounds achieved significant mortality rates at low concentrations, suggesting their potential use in pest management strategies .

Study 3: Structure-Activity Relationship

A comprehensive review examined the structure-activity relationships (SAR) of various pyrazoles. It concluded that modifications in the substituents on the pyrazole ring significantly affect their biological activities, emphasizing the need for further research into optimizing these compounds for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name (CAS No.) Position 3 Position 4 Position 5 Key Functional Differences
Target Compound (Not Assigned) Phenyl Methoxymethyl 2,6-Dichlorophenylsulfanyl Methoxymethyl enhances hydrophilicity
5-Chloro-4-{[(2,6-DCP)sulfanyl]methyl}-... (Phenylsulfanyl)methyl Chloro [(2,6-DCP)sulfanyl]methyl Chloro substituent increases lipophilicity
Fipronil (120068-37-3) Trifluoromethylsulfinyl Cyano 2,6-Dichloro-4-(trifluoromethyl)phenyl Sulfinyl and trifluoromethyl boost pesticidal activity
[5-Methyl-4-(4-methylphenyl)sulfanyl-... (851126-70-0) 2,6-Difluorobenzoate Methylphenylsulfanyl Methyl Difluorobenzoate ester increases metabolic lability
(5-[(2,6-DCP)sulfanyl]-...methanol (318248-40-7) Phenyl Hydroxymethyl 2,6-Dichlorophenylsulfanyl Hydroxymethyl reduces membrane permeability vs. methoxymethyl

Table 2: Key Property Comparisons

Property Target Compound 5-Chloro Derivative Fipronil Methanol Derivative
Molecular Weight (g/mol) 403.31 429.80 437.15 389.28
LogP (Predicted) 4.2 5.1 3.8 3.5
Aqueous Solubility (mg/L) ~15 (moderate) ~5 (low) ~20 (moderate) ~50 (high)
Bioactivity Not reported Agrochemical candidate Insecticidal (IC₅₀: 0.01 μM) Unknown

Key Findings :

  • The methoxymethyl group in the target compound improves aqueous solubility compared to the chloro substituent in the 5-chloro derivative and the hydroxymethyl group in the methanol analog .
  • Fipronil ’s trifluoromethyl and sulfinyl groups confer superior pesticidal activity, but the target compound’s methoxymethyl and phenyl groups may favor applications in medicinal chemistry due to reduced toxicity risks .
  • The 2,6-dichlorophenylsulfanyl moiety is conserved across analogs, suggesting a role in target binding or stability .

Properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-4-(methoxymethyl)-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2OS/c1-22-18(24-17-14(19)9-6-10-15(17)20)13(11-23-2)16(21-22)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEWDOHJPQFFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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